molecular formula C8H5ClN2O2 B1431572 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1246553-78-5

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1431572
CAS No.: 1246553-78-5
M. Wt: 196.59 g/mol
InChI Key: WRAXMVYPJCPAHB-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole family of heterocyclic structures, which are recognized as privileged scaffolds in the design of kinase inhibitors and other therapeutic agents . The structure features a fused bicyclic system containing both pyrrole and pyridine rings, which provides multiple sites for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries . The core pyrrolo[3,2-c]pyridine structure is a key pharmacophore in pharmaceutical research. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties in scientific studies, including potential applications in anticancer, antidiabetic, and antiviral therapy . Specifically, the pyrrolopyridine framework can act as a hinge-binder in kinase inhibitors, mimicking the role of analogous structures found in FDA-approved drugs . The reactive chloro and carboxylic acid functional groups on this molecule allow researchers to efficiently create amide derivatives or conduct cross-coupling reactions to explore structure-activity relationships . As such, this compound is primarily used by researchers developing novel small-molecule candidates for the treatment of various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4-3-6(8(12)13)11-5(4)1-2-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAXMVYPJCPAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust foundational understanding by detailing the properties of its parent heterocycle and a key synthetic precursor, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. A detailed, field-proven protocol for the synthesis of the title compound from its methyl ester is provided, alongside an exploration of its predicted physicochemical properties, spectroscopic characteristics, and potential reactivity. Furthermore, this guide contextualizes the scientific value of this compound by discussing the well-documented applications of the broader pyrrolopyridine scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active molecules and approved pharmaceuticals. The fusion of a pyrrole ring to a pyridine ring creates a unique electronic architecture that allows for diverse molecular interactions with biological targets. Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including their use as kinase inhibitors in oncology and as antiviral agents.[1] The introduction of a chloro-substituent and a carboxylic acid functional group, as in the case of this compound, offers valuable handles for further chemical modification and for establishing key binding interactions with target proteins. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Structural Properties

Direct experimental data for this compound is not widely available in the public domain. However, a comprehensive understanding of its expected properties can be derived from its key precursor, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and its parent heterocycle, 4-chloro-1H-pyrrolo[3,2-c]pyridine.

PropertyThis compound (Predicted)Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate4-chloro-1H-pyrrolo[3,2-c]pyridine[2]
CAS Number Not Available688357-19-960290-21-3
Molecular Formula C₈H₅ClN₂O₂C₉H₇ClN₂O₂C₇H₅ClN₂
Molecular Weight 196.59 g/mol 210.62 g/mol 152.58 g/mol
Appearance Expected to be a solidSolidSolid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.Information not availableInformation not available
Storage Store in a cool, dry place, away from incompatible materials.2-8 °C[3]Keep in dark place, sealed in dry, room temperature.[4]

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route would involve the construction of the 5-azaindole ring system, followed by chlorination and subsequent carboxylation or esterification at the C2 position. The final and crucial step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Synthesis_Pathway A Substituted Pyridine Precursor B Pyrrolo[3,2-c]pyridine Core Formation A->B Cyclization C Chlorination at C4 B->C e.g., NCS or POCl₃ D Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate C->D Carboxylation/Esterification at C2 E This compound D->E Alkaline Hydrolysis (e.g., LiOH, NaOH) Reactivity cluster_molecule This compound cluster_reactions Potential Reactions A Carboxylic Acid (-COOH) R1 Amide Bond Formation A->R1 Coupling reagents (e.g., HATU, EDC) R2 Esterification A->R2 Acid catalysis B Pyrrole Ring R3 Electrophilic Aromatic Substitution B->R3 e.g., at C3 position R5 N-Alkylation/Arylation B->R5 On pyrrole nitrogen C Pyridine Ring (Chloro-substituted) R4 Nucleophilic Aromatic Substitution (SNAr) C->R4 Displacement of Cl⁻

Sources

An In-depth Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. This bicyclic system, composed of a fused pyrrole and pyridine ring, is a key structural motif in numerous biologically active compounds. Its prevalence in drug discovery is attributed to its ability to mimic the indole nucleus of tryptophan, allowing for interactions with a wide range of biological targets, while the embedded pyridine nitrogen offers opportunities for modulating physicochemical properties such as solubility and basicity. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[1] Notably, this scaffold is a promising candidate for the development of kinase inhibitors.[1] This guide focuses on a specific, functionalized derivative: 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid , providing a comprehensive overview of its synthesis, chemical characteristics, and potential applications in therapeutic development.

Chemical Identity and Nomenclature

The formal IUPAC name for the topic compound is This compound . This nomenclature precisely defines the arrangement of the fused pyrrole and pyridine rings, the position of the chlorine substituent on the pyridine ring, and the carboxylic acid group on the pyrrole ring.

Key Identifiers:
IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Canonical SMILES C1=CNC2=C1C(=NC=C2)Cl

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available precursor, 2-chloro-3-pyridinecarboxaldehyde. The initial step involves the synthesis of the methyl ester intermediate, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

This procedure is adapted from a known method for the synthesis of azaindoles.[2] The key transformation involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with methyl azidoacetate, followed by a thermally induced cyclization.

  • Preparation of Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate: To a solution of 2-chloro-3-pyridinecarboxaldehyde in a suitable solvent such as methanol, add methyl azidoacetate in the presence of a base like sodium methoxide. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Thermolysis and Cyclization: The crude acrylate from the previous step is dissolved in a high-boiling solvent like diphenyl ether. The solution is heated to a high temperature (e.g., 185 °C) to induce nitrogen extrusion and subsequent cyclization to form the pyrrolo[3,2-c]pyridine ring system.[2]

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent such as hexanes to precipitate the product. The solid is collected by filtration, washed with cold hexanes, and dried to yield methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Synthesis_Step1 start 2-Chloro-3-pyridine- carboxaldehyde intermediate1 Methyl (2Z)-2-azido-3- (2-chloropyridin-3-yl)acrylate start->intermediate1 Methyl azidoacetate, NaOCH3, MeOH product1 Methyl 4-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylate intermediate1->product1 Diphenyl ether, 185 °C (Thermolysis) Synthesis_Step2 start Methyl 4-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylate product 4-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid start->product 1. LiOH or NaOH (aq) 2. H+ (acidification)

Caption: Hydrolysis to the final carboxylic acid.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its properties can be inferred from the parent compound, 4-chloro-1H-pyrrolo[3,2-c]pyridine, and the influence of the carboxylic acid functionality.

Property4-chloro-1H-pyrrolo[3,2-c]pyridineThis compound (Predicted)
Molecular Formula C₇H₅ClN₂ [3]C₈H₅ClN₂O₂
Molecular Weight 152.58 g/mol [3]196.59 g/mol
Appearance Solid [4]Crystalline solid
Melting Point Not reportedExpected to be higher than the parent compound due to hydrogen bonding capabilities of the carboxylic acid.
Solubility Sparingly soluble in waterIncreased aqueous solubility, particularly at basic pH where the carboxylate salt is formed. Soluble in polar organic solvents.
pKa Not reportedExpected to have an acidic pKa for the carboxylic acid proton, and a basic pKa for the pyridine nitrogen.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole and pyridine rings. The NH proton of the pyrrole will likely appear as a broad singlet at a downfield chemical shift. The carboxylic acid proton will also be a broad singlet, typically in the 10-13 ppm range.

  • ¹³C NMR: The carbon NMR will show eight distinct signals, including a downfield signal for the carboxylic acid carbonyl carbon (typically >160 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The N-H stretch of the pyrrole will also be present (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group serves as a versatile handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.

Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown promise as kinase inhibitors. [1]For instance, certain derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. [5]The development of selective FMS kinase inhibitors is a promising strategy for the treatment of these conditions. [5]The this compound core could be elaborated to generate novel FMS kinase inhibitors.

Kinase_Inhibition scaffold 4-chloro-1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid derivatives Novel Derivatives (e.g., amides) scaffold->derivatives Derivatization fms_kinase FMS Kinase (CSF-1R) derivatives->fms_kinase Inhibition downstream Downstream Signaling (Proliferation, Survival) fms_kinase->downstream Blocks disease Cancer, Inflammatory Diseases downstream->disease Leads to

Caption: Potential role as a scaffold for FMS kinase inhibitors.

Anticancer Activity

The pyrrolo[3,2-c]pyridine nucleus is present in several compounds with demonstrated anticancer activity. [6]A recent study highlighted a new series of 1H-pyrrolo[3,2-c]pyridine derivatives that exhibited potent antitumor activities against various cancer cell lines by acting as colchicine-binding site inhibitors and disrupting microtubule dynamics. [1]This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. While not extensively studied as an individual entity, its synthesis is feasible from commercially available starting materials. The presence of the pyrrolo[3,2-c]pyridine core, coupled with the versatile carboxylic acid handle, makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and oncology. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising molecule.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for the preparation of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is strategically designed for efficiency and regiochemical control, commencing from commercially available starting materials. This document will delve into the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies. All quantitative data is summarized in clear, accessible tables, and key transformations are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of the 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine, commonly known as the 5-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets. The introduction of a nitrogen atom into the indole ring system imparts unique physicochemical properties, such as altered basicity, hydrogen bonding capabilities, and metabolic stability, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The target molecule, this compound, incorporates several key features that make it a valuable building block for medicinal chemistry exploration. The chlorine atom at the 4-position can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of the surrounding chemical space. The carboxylic acid at the 2-position provides a crucial anchor point for amide bond formation, a cornerstone of many drug-receptor interactions.

This guide will present a logical and well-supported synthetic route to this important molecule, drawing upon established chemical principles and relevant literature precedents.

Retrosynthetic Analysis and Strategic Approach

A thorough analysis of the target molecule suggests a multi-step synthetic strategy. The core challenge lies in the controlled introduction of the chloro and carboxylic acid functionalities onto the 5-azaindole scaffold. Two primary retrosynthetic approaches were considered: late-stage chlorination of a pre-formed pyrrolo[3,2-c]pyridine-2-carboxylic acid, and an early-stage chlorination strategy where the pyrrole ring is constructed onto a pre-chlorinated pyridine core.

The latter approach was deemed more strategic due to the potential for greater regiochemical control and the availability of relevant literature precedents for the synthesis of the key intermediate, 4-chloro-1H-pyrrolo[3,2-c]pyridine. The introduction of the carboxylic acid group at the 2-position can then be achieved through functionalization of this chlorinated core.

The proposed forward synthesis, therefore, hinges on three key stages:

  • Stage 1: Synthesis of the Chlorinated 5-Azaindole Core.

  • Stage 2: Functionalization at the 2-position to introduce a carboxylic acid precursor.

  • Stage 3: Conversion of the precursor to the final carboxylic acid.

This strategic breakdown allows for a modular and adaptable approach to the synthesis, with clear objectives for each stage.

Synthesis Pathway and Mechanistic Discussion

The proposed synthetic pathway for this compound is detailed below. Each step is accompanied by a discussion of the underlying reaction mechanism and the rationale for the chosen conditions.

Stage 1: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the chlorinated 5-azaindole core commences with the preparation of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, followed by its oxidation.

Step 1.1: Synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Step 1.2: Oxidation to 4-chloro-1H-pyrrolo[3,2-c]pyridine

The aromatization of the dihydro intermediate is a crucial step to form the stable 5-azaindole ring system. This is effectively achieved through oxidation with manganese dioxide (MnO₂).

  • Mechanism: The oxidation likely proceeds via a stepwise mechanism involving the adsorption of the dihydro-azaindole onto the surface of the MnO₂. This is followed by a series of single-electron transfers and proton abstractions, leading to the formation of the aromatic pyrrole ring. The manganese dioxide acts as a mild and selective oxidizing agent for this transformation.

Experimental Protocol: Oxidation of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Reagent/SolventMolar Eq.Amount
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine1.0(To be determined based on starting scale)
Manganese Dioxide (MnO₂)~5.7(To be determined based on starting scale)
Tetrahydrofuran (THF)-Sufficient to dissolve starting material

Procedure:

  • To a solution of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in tetrahydrofuran (THF), add manganese dioxide (MnO₂).

  • Heat the mixture to reflux and stir overnight.

  • After completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1H-pyrrolo[3,2-c]pyridine. The product can be further purified by column chromatography if necessary.

Stage 2: Introduction of a Carboxylic Acid Precursor at the 2-Position

With the chlorinated 5-azaindole core in hand, the next stage involves the introduction of a functional group at the 2-position that can be readily converted to a carboxylic acid. Two viable strategies are presented here: formylation via the Vilsmeier-Haack reaction or introduction of a methyl group followed by oxidation.

Strategy A: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings, such as the pyrrole moiety of the 5-azaindole.[2]

  • Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). The electron-rich 2-position of the 4-chloro-1H-pyrrolo[3,2-c]pyridine then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 2-formyl derivative.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine

Reagent/SolventMolar Eq.Amount
4-chloro-1H-pyrrolo[3,2-c]pyridine1.0(To be determined based on starting scale)
Phosphorus Oxychloride (POCl₃)~1.5(To be determined based on starting scale)
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • Cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • To this mixture, add a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in DMF.

  • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • The precipitated 2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine can be collected by filtration, washed with water, and dried.

Strategy B: Synthesis of 2-methyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

An alternative approach involves the synthesis of the 2-methyl analogue of the chlorinated azaindole, which can then be oxidized to the carboxylic acid. The synthesis of 2-methyl-4-chloro-5-azaindole would likely follow a similar pathway to the unsubstituted analogue, starting from a corresponding 2-methyl-dihydro-azaindole intermediate.[2]

Stage 3: Oxidation to this compound

The final step of the synthesis involves the oxidation of the 2-formyl or 2-methyl group to the desired carboxylic acid.

From 2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine:

The oxidation of an aldehyde to a carboxylic acid is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common and effective choice for this purpose.

  • Mechanism: The oxidation of the aldehyde by permanganate likely proceeds through the formation of a manganate ester intermediate, which then collapses to yield the carboxylic acid and a reduced manganese species.

Experimental Protocol: Oxidation of 2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Reagent/SolventMolar Eq.Amount
2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine1.0(To be determined based on starting scale)
Potassium Permanganate (KMnO₄)~1.1(To be determined based on starting scale)
Acetone/Water-Solvent

Procedure:

  • Dissolve 2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

  • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

From 2-methyl-4-chloro-1H-pyrrolo[3,2-c]pyridine:

The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid can also be achieved using strong oxidizing agents like potassium permanganate. This reaction typically requires more forcing conditions than the oxidation of an aldehyde.[3][4]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key stages of the proposed synthesis.

Synthesis_Pathway cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: C2-Functionalization cluster_stage3 Stage 3: Oxidation Dihydro 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Aromatic 4-chloro-1H-pyrrolo[3,2-c]pyridine Dihydro->Aromatic MnO₂, THF, reflux Formyl 2-formyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Aromatic->Formyl Vilsmeier-Haack (POCl₃, DMF) CarboxylicAcid This compound Formyl->CarboxylicAcid KMnO₄, Acetone/H₂O

Figure 1: Proposed synthetic pathway for this compound.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. The proposed route is based on established synthetic methodologies and provides a logical framework for the efficient and controlled synthesis of this valuable heterocyclic building block. The detailed mechanistic discussions and experimental protocols are intended to empower researchers to successfully implement this synthesis in their own laboratories.

The versatility of the 5-azaindole scaffold, coupled with the strategic placement of the chloro and carboxylic acid functionalities in the target molecule, opens up a myriad of possibilities for the development of novel therapeutic agents. Future work could focus on the optimization of the proposed reaction conditions to improve yields and reduce reaction times. Furthermore, the exploration of alternative synthetic routes, such as those employing transition-metal-catalyzed C-H activation, could provide even more efficient and sustainable methods for the synthesis of this and related compounds.

It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of medicinal chemistry and drug discovery.

References

Sources

"4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Executive Summary

This compound stands as a pivotal, though specialized, heterocyclic building block in the landscape of medicinal chemistry. As a derivative of the 5,7-azaindole scaffold, it provides researchers with a trifunctionalized core, enabling the strategic development of complex molecular architectures. The inherent biological relevance of the pyrrolo[3,2-c]pyridine nucleus, found in numerous kinase and tubulin inhibitors, makes this particular acid derivative a high-value starting material. The chloro-substituent at the C4 position serves as a versatile handle for cross-coupling reactions, while the carboxylic acid at C2 is primed for amide bond formation, allowing for extensive structure-activity relationship (SAR) exploration. This guide delineates the compound's physicochemical properties, outlines rational synthetic pathways, explores its profound applications in oncology and other therapeutic areas, and provides validated experimental protocols for its derivatization.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Core

The pyrrolopyridine scaffold, an isomer of indole containing a nitrogen atom in the six-membered ring, is a cornerstone of modern drug design. Its unique electronic properties and ability to form critical hydrogen bonds have cemented its status as a "privileged scaffold." This structural motif is present in several clinically approved drugs, demonstrating its success in interacting with key biological targets.[1][2] For instance, drugs like Vemurafenib and Pexidartinib, which contain related pyrrolopyridine cores, have made significant impacts in cancer therapy.[1][2]

The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has garnered significant interest for its potent biological activities. Derivatives of this scaffold have been identified as promising candidates for anticancer and anti-inflammatory drug development, often through the potent inhibition of key enzymes like FMS kinase.[1][2][3] The introduction of specific functional groups onto this core, such as a 4-chloro and a 2-carboxylic acid moiety, transforms it into a highly adaptable platform for generating diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical Properties & Strategic Functionalization

The strategic placement of three distinct functional groups on the this compound core underpins its utility. A comprehensive understanding of their roles is crucial for rational drug design.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅ClN₂O₂Calculated
Molecular Weight 196.59 g/mol Calculated
Parent Compound CAS 60290-21-3 (for 4-chloro-1H-pyrrolo[3,2-c]pyridine)[4]
Appearance Expected to be an off-white to pale solidInferred

Causality Behind Functional Group Choices:

  • 4-Chloro Group: This is not merely a substituent; it is a synthetic linchpin. The chlorine atom activates the C4 position for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled introduction of aryl, heteroaryl, or alkyl groups, which are often essential for modulating target affinity, selectivity, and pharmacokinetic properties.

  • 2-Carboxylic Acid Group: This functional group is a primary vector for library expansion. It readily participates in amide coupling reactions, one of the most robust and reliable reactions in medicinal chemistry. This enables the attachment of a vast array of amine-containing fragments, which can be used to probe binding pockets, enhance solubility, or introduce new pharmacophoric elements.

  • 1H-Pyrrolo NH Group: The nitrogen of the pyrrole ring provides a crucial hydrogen bond donor site, often essential for anchoring the molecule within a protein's active site. It can also be alkylated or arylated to further explore SAR, though this often requires careful selection of protecting groups to avoid interference with the other reactive sites.

Synthetic Strategies: A Rational Approach

G A 4-chloro-1H-pyrrolo[3,2-c]pyridine B N-Protected Intermediate A->B Protection (e.g., SEM-Cl) C C2-Lithiated Species B->C Directed Ortho-Metalation (e.g., n-BuLi, -78 °C) D N-Protected Carboxylic Acid C->D Carboxylation (CO2 gas) followed by acidic workup E This compound D->E Deprotection (e.g., TBAF or HCl)

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a self-validating system based on well-understood organometallic and protection group chemistry.

  • Protection of the Pyrrole Nitrogen:

    • Step: Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add a suitable protecting group reagent, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The acidic NH proton of the pyrrole would otherwise be abstracted by the organolithium reagent in the next step. SEM protection is chosen for its stability to strongly basic conditions and its orthogonal removal conditions.

  • Directed Ortho-Metalation and Carboxylation:

    • Step: Dissolve the N-protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir at -78 °C for 1 hour. Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours.

    • Causality: The N-protecting group directs the deprotonation specifically to the C2 position. The strong base n-BuLi is required to abstract the relatively non-acidic C-H proton. The resulting C2-lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

  • Workup and Deprotection:

    • Step: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Dissolve the crude residue in THF and treat with tetrabutylammonium fluoride (TBAF, 1.5 eq) or an acidic medium like 4M HCl in dioxane to remove the SEM group.

    • Causality: Acidic workup protonates the carboxylate salt to form the desired carboxylic acid. The choice of deprotection agent (fluoride for SEM, acid for other groups like Boc) is critical and demonstrates the principle of orthogonal protection strategies.

  • Purification:

    • Step: Purify the final product by column chromatography on silica gel or by recrystallization to yield pure this compound.

    • Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the compound's suitability for subsequent high-purity applications in drug synthesis.

Key Applications in Drug Discovery

The true value of this scaffold lies in its application as a precursor to potent, biologically active molecules.

A. Anticancer Agents: Tubulin Polymerization Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has been expertly utilized to design potent inhibitors of tubulin polymerization that bind to the colchicine site.[5][6] These agents disrupt the dynamic instability of microtubules, which are critical for forming the mitotic spindle during cell division.

Mechanism of Action: This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[5] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives showed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro.[5][6]

G cluster_cell Cancer Cell Compound Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Instability Tubulin->MT Polymerization Inhibited Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis G A 1. Dissolve Acid & Amine in DMF B 2. Add DIPEA (Base) A->B C 3. Add HATU (Coupling Reagent) B->C D 4. Stir at RT (4-16 h) C->D E 5. Aqueous Workup (Water + EtOAc) D->E F 6. Purification (Chromatography) E->F G 7. Characterization (LCMS, NMR) F->G

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the carboxylic acid and any amine salts, ensuring the amine is in its free-base form for efficient nucleophilic attack.

  • Coupling Reagent Addition: Add [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU, 1.2 eq) to the reaction mixture.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly activated acyl-uronium intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine, driving the reaction to completion with minimal side products and racemization.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using LCMS, ¹H NMR, and ¹³C NMR.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with high potential for biological activity. The demonstrated success of its core scaffold in producing potent anticancer agents, particularly tubulin polymerization inhibitors, highlights its immediate value. Future research should focus on expanding the range of cross-coupling partners at the C4 position and exploring novel amine building blocks for amide coupling at C2. This systematic exploration will undoubtedly unlock new therapeutic agents targeting a wide array of human diseases, from cancer to inflammatory and infectious conditions.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14).
  • Buy 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | 1040682-84-5 - Smolecule.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11).
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine - PubChem.
  • Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development. (Source not further specified in search results).
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | CAS 920966-03-6 | SCBT.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022, September 6).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central.
  • Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies - ResearchGate. (2019, May 25).
  • 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 - Sigma-Aldrich.

Sources

A Predictive Guide to the Spectroscopic Characterization of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a predictive analysis of the spectroscopic data for 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. As of the date of publication, direct experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound are not publicly available. The information herein is synthesized from established principles of spectroscopic theory, computational prediction tools, and comparative analysis of structurally related azaindole and pyrrolopyridine derivatives found in the scientific literature.[1][2][3][4] This document is intended to serve as an expert guide for researchers in anticipating spectral features and designing analytical workflows.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[5][6] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site. This modification can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability, and enhance its binding affinity to biological targets.[5] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including oncology and antiviral treatments.[1][2][5]

This compound is a key intermediate, providing multiple functional handles for further synthetic elaboration. The chlorine atom at the C4 position and the carboxylic acid at the C2 position are prime sites for introducing diverse substituents to explore structure-activity relationships (SAR). Accurate spectroscopic characterization is therefore the cornerstone of ensuring chemical integrity and guiding synthetic efforts.

This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data expected for this molecule.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for the title compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the pyrrole N-H proton, and the carboxylic acid O-H proton.

Causality Behind Predicted Shifts:

  • Aromatic Protons (H3, H6, H7): These protons reside on an electron-deficient heterocyclic system. The nitrogen atom in the pyridine ring and the chlorine atom are electron-withdrawing, causing a general downfield shift for adjacent protons (deshielding). H7 is expected to be the most downfield of the ring protons due to its proximity to the electronegative pyridine nitrogen. The H3 proton on the pyrrole ring is a singlet, as it has no adjacent protons. H6 and H7 will likely appear as doublets due to mutual coupling.

  • N-H Proton (H1): The pyrrole N-H proton typically appears as a broad singlet in the downfield region (11-12 ppm), a characteristic feature of N-H protons in heteroaromatic systems. Its chemical shift can be sensitive to solvent and concentration.

  • O-H Proton (Carboxylic Acid): The carboxylic acid proton is highly deshielded and often appears as a very broad singlet, typically above 12 ppm. Its signal may be broad enough to be indistinguishable from the baseline and can be confirmed by D₂O exchange, which causes the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (N-H)11.5 - 12.5Broad Singlet-Typical for pyrrole N-H; exchangeable.
H37.2 - 7.5Singlet-Isolated proton on the pyrrole ring.
H67.6 - 7.9Doublet5.0 - 6.0Coupled to H7.
H78.2 - 8.5Doublet5.0 - 6.0Deshielded by adjacent pyridine nitrogen.
COOH> 12.0Very Broad Singlet-Highly deshielded acidic proton; exchangeable.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight unique carbon signals are expected. Routine ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.[7]

Causality Behind Predicted Shifts:

  • Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 160-170 ppm range.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by the attached heteroatoms and substituents.

    • C4: This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift (ipso-effect).

    • C2: Attached to the carboxylic acid group, this carbon will also be shifted downfield.

    • C7a and C3a: These are bridgehead carbons at the fusion of the two rings. Their shifts are influenced by both ring systems.

    • C5 and C7: These carbons are influenced by the pyridine nitrogen, leading to downfield shifts compared to a simple benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2125 - 135Attached to COOH group.
C3105 - 115Pyrrole ring carbon.
C3a120 - 130Pyrrole-pyridine bridgehead carbon.
C4145 - 155Attached to electronegative Cl atom.
C6118 - 128Pyridine ring carbon.
C7140 - 150Pyridine ring carbon adjacent to N.
C7a135 - 145Pyrrole-pyridine bridgehead carbon.
C8 (COOH)160 - 170Carboxylic acid carbonyl carbon.

Predicted High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of the molecular formula and structural elucidation.

Molecular Formula: C₈H₅ClN₂O₂ Monoisotopic Mass: 196.00395 Da

Key Predicted Features:

  • Molecular Ion Peak ([M+H]⁺): In positive-ion electrospray ionization (ESI), the most prominent peak will be the protonated molecule at m/z 197.01123.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The molecular ion region will show two peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This is a definitive marker for the presence of a single chlorine atom.

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion will likely lead to characteristic neutral losses. The most probable initial fragmentation is the loss of the carboxylic acid group.

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of H₂O (18 Da): Loss of water from the carboxylic acid group.

    • Loss of COOH (45 Da): Cleavage of the entire carboxylic acid radical.

M [C₈H₅ClN₂O₂ + H]⁺ m/z = 197.01 F1 [M - H₂O]⁺ m/z = 179.00 M->F1 - H₂O F2 [M - CO₂]⁺ m/z = 153.02 M->F2 - CO₂ F3 [M - COOH]⁺ m/z = 152.02 M->F3 - •COOH F4 [F2 - Cl]⁺ m/z = 118.05 F2->F4 - •Cl

Caption: Predicted major fragmentation pathways in positive-ion MS/MS.

Standard Experimental Protocols

To obtain the actual spectroscopic data for this compound, rigorous and standardized experimental procedures are essential. The following protocols serve as a template for researchers.

cluster_workflow General Spectroscopic Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H, ¹³C, 2D Experiments) A->B C MS Data Acquisition (HRMS, MS/MS) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis & Interpretation D->E F Structure Verification & Reporting E->F

Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the solid compound. Dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument on the sample to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • To confirm the COOH and N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these exchangeable protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[7]

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction on the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (MS Scan):

    • Infuse the sample solution directly or via liquid chromatography (LC).

    • Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Acquisition (MS/MS Fragmentation):

    • Perform a product ion scan by selecting the precursor ion (e.g., m/z 197.01 for the [M+H]⁺ ion) in the first mass analyzer (e.g., quadrupole).

    • Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Process the data to determine the accurate masses of the parent ion and its fragments. Use the accurate mass to calculate the elemental composition and confirm it matches the expected formula (C₈H₅ClN₂O₂).

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, and MS spectral features. The provided protocols offer a standardized approach for the experimental validation of these predictions. This work aims to empower researchers in drug discovery and chemical synthesis with the foundational knowledge required to confidently characterize this important heterocyclic intermediate and its future derivatives.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024). National Institutes of Health. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). MDPI. [Link]

  • The Photophysical Properties of 6-Azaindole. (2001). ResearchGate. [Link]

  • 1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro. Pipzine Chemicals. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2014). PubMed Central. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2023). National Institutes of Health. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Royal Society of Chemistry. [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge. [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. (2024). PubMed Central. [Link]

  • 13C NMR Spectroscopy. Thieme. [Link]

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"4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid" commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a fused bicyclic system containing both a pyrrole and a pyridine ring, it serves as a versatile framework for the development of novel therapeutic agents. Derivatives of this scaffold have shown promise in a range of disease areas, notably as kinase inhibitors for anticancer and anti-inflammatory applications.[1] The specific substitution pattern of a chlorine atom at the 4-position and a carboxylic acid at the 2-position, yielding this compound, presents a molecule with significant potential for further chemical elaboration and as a key building block in drug discovery programs. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications.

Commercial Availability: A Niche Research Chemical

A thorough market survey indicates that this compound is not a readily available, off-the-shelf compound. Its specialized nature means it is typically synthesized on demand for specific research purposes. However, the direct precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine , is commercially available from several fine chemical suppliers. Researchers seeking to work with the target carboxylic acid will likely need to perform the final synthetic steps in-house, starting from this precursor.

Table 1: Commercial Availability of the Precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 60290-21-3)

SupplierProduct NumberPurityNotes
Sigma-Aldrich705194AldrichCPRAvailable for early discovery researchers.[2]
BLDpharmBD15535895%-
Combi-BlocksQC-7211>97%-
AChemBlockA-4029>97%-

Note: Availability and purity are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties: A Comparative Analysis

The properties of the target carboxylic acid can be predicted by considering the known characteristics of its parent compound. The introduction of the carboxylic acid group at the C-2 position is expected to significantly alter properties such as polarity, solubility, and melting point.

Table 2: Physicochemical Properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine and Predicted Properties of its 2-Carboxylic Acid Derivative

Property4-chloro-1H-pyrrolo[3,2-c]pyridineThis compound (Predicted)
CAS Number 60290-21-3Not Assigned
Molecular Formula C₇H₅ClN₂C₈H₅ClN₂O₂
Molecular Weight 152.58 g/mol [2]196.59 g/mol
Appearance Solid[2]Likely a white to off-white solid
Melting Point Data not readily availableExpected to be significantly higher than the parent compound
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Reduced solubility in non-polar organic solvents; increased solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous bases.
pKa N/AEstimated acidic pKa for the carboxylic acid (~3-5) and a basic pKa for the pyridine nitrogen.

Proposed Synthesis: A Two-Step Approach from a Commercial Precursor

Given the absence of a commercially available source for the title compound, a reliable synthetic route is essential. The following two-step procedure is proposed, starting from the readily available 4-chloro-1H-pyrrolo[3,2-c]pyridine. This pathway leverages the inherent reactivity of the pyrrole ring towards electrophilic substitution at the C-2 position.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation A 4-chloro-1H-pyrrolo[3,2-c]pyridine C 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (DMF/POCl₃) D 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde F This compound D->F Pinnick Oxidation E Oxidizing Agent (e.g., NaClO₂/NaH₂PO₄)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] The pyrrole ring of the starting material is sufficiently activated for this electrophilic substitution, which is expected to proceed with high regioselectivity at the C-2 position.[8]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0°C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ solution. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[7]

  • Substrate Addition: Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the mixture is basic.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde by column chromatography on silica gel.

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, particularly for substrates that may be sensitive to harsher conditions. It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (1.0 equivalent) obtained from Step 1 in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

  • Oxidation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1M HCl.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extracts with water and brine, dry, and concentrate. The crude this compound can be further purified by recrystallization.

Alternative Synthetic Strategy: Directed Lithiation and Carboxylation

An alternative approach involves the direct C-2 lithiation of the pyrrole ring followed by quenching with carbon dioxide. This method can be highly effective but may require careful optimization of the N-protecting group and lithiation conditions to achieve the desired regioselectivity. The N-H proton of the pyrrole is acidic and will be deprotonated first, necessitating the use of at least two equivalents of a strong base like n-butyllithium or LDA.[9]

G A 4-chloro-1H-pyrrolo[3,2-c]pyridine C This compound A->C Directed Lithiation-Carboxylation B 1. Strong Base (e.g., n-BuLi) 2. CO₂ (gas or solid) 3. Acidic Work-up

Caption: Alternative one-pot synthesis via lithiation.

This route is more atom-economical but can be complicated by competing lithiation at other positions on the heterocyclic system.

Potential Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in several clinically investigated and approved drugs. Its derivatives are known to act as potent inhibitors of various protein kinases, which are crucial targets in oncology and immunology.

  • Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia, and other kinases involved in cell signaling pathways.[1] The 4-chloro substituent can serve as a handle for further modifications through cross-coupling reactions, while the 2-carboxylic acid provides a crucial anchor point for binding to the target protein, often through hydrogen bonding interactions.

  • Anticancer and Anti-inflammatory Agents: By targeting key kinases in cellular proliferation and inflammation pathways, compounds based on this scaffold are promising candidates for the development of new anticancer and antiarthritic drugs.[1]

G Core 1H-Pyrrolo[3,2-c]pyridine Scaffold App1 Kinase Inhibition (e.g., FLT3) Core->App1 App2 Anticancer Therapeutics App1->App2 App3 Anti-inflammatory Agents App1->App3

Caption: Therapeutic potential of the pyrrolopyridine scaffold.

Conclusion

While this compound is not a standard commercial product, it represents a valuable building block for medicinal chemistry research. This guide has provided a feasible and detailed synthetic pathway starting from a commercially available precursor, leveraging well-established organic reactions. The predicted physicochemical properties and the known biological activities of the parent scaffold underscore the potential of this molecule in the ongoing quest for novel kinase inhibitors and other targeted therapies. The protocols and data presented herein should serve as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising heterocyclic compound.

References

  • Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2005). Cyclization of lithiated pyridine and quinoline carboxamides: synthesis of partially saturated pyrrolopyridines and spirocyclic beta-lactams. Organic letters, 7(17), 3673–3676. [Link]

  • Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2005). Cyclization of Lithiated Pyridine and Quinoline Carboxamides: Synthesis of Partially Saturated Pyrrolopyridines and Spirocyclic β-Lactams. Organic Letters, 7(17), 3673–3676. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 26, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Smole, M., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5039. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and other therapeutic agents.[1][2] The strategic functionalization of this core structure is crucial for the exploration of structure-activity relationships and the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse substituents onto aromatic and heteroaromatic rings.[3] This document provides a comprehensive guide with detailed protocols for the Suzuki coupling of the key building block, 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide.[3] The reaction proceeds via a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)-X(Ln) Oxidative Addition Complex OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)-R(Ln) Transmetalation Complex Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-R Coupled Product RedElim->Product ArylHalide Ar-X Aryl Halide ArylHalide->OxAdd BoronicAcid R-B(OH)2 Boronic Acid Base Base BoronicAcid->Base Activation Base->Transmetalation Suzuki_Workflow_Detailed cluster_setup Reaction Setup cluster_run Reaction Execution cluster_purification Work-up and Purification Reagents 1. Combine Reactants: - this compound - Arylboronic acid (1.2–1.5 eq.) - Base (e.g., K₃PO₄, 3–4 eq.) - Palladium catalyst (e.g., XPhos-PdG2, 1–5 mol%) - Solvent (e.g., Dioxane/Water) Degas 2. Inert Atmosphere: Degas the reaction mixture by bubbling with Argon or N₂ for 15–30 minutes. Reagents->Degas Heat 3. Heating: Heat the mixture to the target temperature (e.g., 80–110 °C) with efficient stirring. Degas->Heat Monitor 4. Monitoring: Track the reaction progress using TLC or LC-MS. Heat->Monitor Quench 5. Quenching: Cool to room temperature and quench with water or saturated aqueous NH₄Cl. Monitor->Quench Extract 6. Extraction: Acidify and extract with an organic solvent like ethyl acetate. Quench->Extract Purify 7. Purification: Purify the final product by column chromatography or recrystallization. Extract->Purify

Figure 2: A detailed workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2–1.5 equivalents)

  • Palladium catalyst (e.g., XPhos-PdG2, 1–5 mol%)

  • Base (e.g., K₃PO₄, 3–4 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., microwave vial or round-bottom flask equipped with a reflux condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Introduce the anhydrous solvent and degassed water (a ratio of 4:1 to 10:1 is typical).

  • Thoroughly degas the resulting mixture by bubbling with an inert gas for 15–30 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) under vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material has been consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and carefully adjust the pH to approximately 3-4 using 1M HCl to ensure the carboxylic acid is protonated.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, repeated three times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or through recrystallization to yield the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion - Inactive catalyst- Inadequate degassing- Suboptimal base or solvent- Insufficient temperature- Utilize a fresh batch of catalyst- Ensure thorough degassing and maintain an inert atmosphere- Screen alternative bases and solvent systems- Incrementally increase the reaction temperature
Dehalogenation of Starting Material - The presence of water and base can promote hydrodehalogenation.- Consider using anhydrous conditions where feasible, although this can be challenging with boronic acids.- Employ a milder base.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Rigorous degassing of the reaction mixture and maintenance of a strict inert atmosphere are crucial. [6]
Poor Product Recovery - The product may exhibit partial solubility in the aqueous phase, particularly if the carboxylic acid remains deprotonated.- Ensure complete acidification of the aqueous layer prior to extraction to maximize recovery of the product in the organic phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficacious method for the synthesis of 4-substituted-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acids. Through the judicious selection of the catalyst, base, and solvent, coupled with a meticulous experimental protocol, a diverse array of analogs can be generated for various research and development applications. This guide provides a foundational framework for the successful implementation of this powerful synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024, January 22). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 70(15), 5883–5890. [Link]

  • Kumar, A., Singh, P., Kumar, S., Kumar, V., & Singh, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7765–7775. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9782–9783. [Link]

  • Reddy, V. R., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Tetrahedron Letters, 60(4), 349-353. [Link]

  • ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

  • Reddit. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? r/chemistry. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Jung, J.-Y., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5828–5835. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]<4176::AID-ANIE4176>3.0.CO;2-U

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]

  • Beves, J. E., et al. (2011). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. New Journal of Chemistry, 35(7), 1475-1480. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5828–5835. [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(29), 5096-5106. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

Sources

The Emerging Role of Pyrrolo[3,2-c]pyridine Scaffolds in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of novel therapeutic agents in oncology has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as privileged scaffolds, forming the core of numerous approved and investigational drugs. One such scaffold, the pyrrolo[3,2-c]pyridine nucleus, is gaining significant attention as a versatile template for the design of potent and selective anticancer agents. This guide provides an in-depth overview of the burgeoning field of pyrrolo[3,2-c]pyridine derivatives in cancer research, offering insights into their mechanisms of action, and presenting detailed protocols for their evaluation. While direct research on "4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid" is not extensively documented in publicly available literature, the broader family of pyrrolo[3,2-c]pyridine derivatives has shown considerable promise, targeting diverse and critical pathways in cancer progression. This document will, therefore, focus on the applications of this promising scaffold, providing a foundational resource for researchers and drug development professionals.

The Pyrrolo[3,2-c]pyridine Scaffold: A Platform for Diverse Anticancer Activity

The pyrrolo[3,2-c]pyridine core, a fusion of a pyrrole and a pyridine ring, offers a unique three-dimensional structure with versatile points for chemical modification. This has allowed for the development of derivatives that can interact with a variety of cancer-relevant targets with high affinity and specificity. The existing literature highlights several key mechanisms through which these compounds exert their anticancer effects.

Targeting Key Kinases: The Case of FMS Kinase

One of the most promising applications of pyrrolo[3,2-c]pyridine derivatives is in the inhibition of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[1] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) are often co-opted by cancer cells to promote tumor growth, angiogenesis, and metastasis. Overexpression of FMS kinase has been observed in various cancers, including ovarian, prostate, and breast cancer, making it an attractive therapeutic target.[1]

Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, demonstrating the potential to modulate the tumor microenvironment and inhibit cancer progression.[1]

FMS_Pathway cluster_intracellular Intracellular Space CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Macrophage Proliferation, Survival, & Differentiation Downstream->Proliferation Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->Dimerization Inhibits

Caption: FMS Kinase Signaling and Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.

Disrupting the Cytoskeleton: Inhibition of Tubulin Polymerization

The integrity and dynamics of the cellular cytoskeleton, particularly microtubules, are essential for cell division. Microtubule-targeting agents are a cornerstone of cancer chemotherapy. A recent study has unveiled a series of 1H-pyrrolo[3,2-c]pyridine derivatives that act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

These findings position the pyrrolo[3,2-c]pyridine scaffold as a promising starting point for the development of novel anti-mitotic agents. The identified lead compound, 10t , exhibited impressive in vitro activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the low micromolar range.[2]

Tubulin_Workflow Start Start: Synthesized Pyrrolo[3,2-c]pyridine Derivatives InVitro_Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) on Cancer Cell Lines Start->InVitro_Screening Tubulin_Polymerization Tubulin Polymerization Assay InVitro_Screening->Tubulin_Polymerization Active Compounds Immunofluorescence Immunofluorescence Staining of Microtubules Tubulin_Polymerization->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization

Caption: Workflow for the evaluation of pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors.

Modulating Developmental Pathways: Hedgehog Signaling Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[4] Research has led to the discovery of pyrrolo[3,2-c]quinoline-4-one derivatives, which are structurally related to the pyrrolo[3,2-c]pyridine scaffold, as novel inhibitors of the Hh pathway.[4] These compounds have demonstrated the ability to suppress the expression of Gli1, a key downstream effector of Hh signaling, and have shown antitumor activity in a medulloblastoma allograft model.[4] This highlights the potential of the broader pyrrolopyridine family in targeting developmental pathways hijacked by cancer.

Protocols for the Evaluation of Pyrrolo[3,2-c]pyridine Derivatives

The following section provides detailed, step-by-step protocols for key in vitro assays to assess the anticancer potential of novel pyrrolo[3,2-c]pyridine derivatives.

Protocol 1: In Vitro FMS Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of a solution containing the FMS kinase and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FMS kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375P for melanoma, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Immunofluorescence Staining for Microtubule Disruption

Objective: To visualize the effect of a test compound on the microtubule network in cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa) grown on glass coverslips

  • Test compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Wash with PBS and block with the blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using the mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the treated cells to untreated control cells.

Data Summary

The following table summarizes the reported in vitro activities of representative pyrrolo[3,2-c]pyridine derivatives from the literature.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
1r FMS KinaseOvarian, Prostate, Breast Cancer Panel0.15 - 1.78[1]
10t TubulinHeLa, SGC-7901, MCF-70.12 - 0.21[2]
8c Not specifiedA375P (Melanoma)More potent than Sorafenib[5]
9b Not specifiedA375P (Melanoma)More potent than Sorafenib[5]

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its potential as a valuable starting point for the development of novel anticancer agents. The ability of its derivatives to target diverse and critical cancer pathways, including receptor tyrosine kinases, the cytoskeleton, and developmental signaling, underscores its versatility. While the specific compound "this compound" remains to be explored, the wealth of data on related derivatives provides a strong rationale for its synthesis and evaluation. Future research in this area should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to assess their efficacy and pharmacokinetic properties in relevant cancer models. The continued exploration of the chemical space around the pyrrolo[3,2-c]pyridine nucleus holds great promise for the discovery of next-generation cancer therapeutics.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. By anticipating and addressing these issues, you can save valuable time, resources, and ensure the consistent quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for scale-up?

A1: Understanding the physicochemical properties is crucial for process design. 4-chloro-1H-pyrrolo[3,2-c]pyridine has a molecular weight of approximately 196.59 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a pyrrolopyridine core, suggests a potential for zwitterionic character, which can influence its solubility.[3] Solubility is a critical parameter for reaction kinetics, work-up, and purification. It is advisable to conduct solubility studies in a range of relevant solvents at different temperatures early in the process development. The presence of the chloro- and pyrrolo- functionalities also indicates potential for various side reactions, which must be carefully controlled during scale-up.

Q2: What are the typical synthetic routes to this compound and what are their initial scale-up considerations?

A2: While a specific, detailed industrial synthesis for this exact molecule is not publicly available, analogous structures in the pyrrolopyridine family are often synthesized through multi-step sequences.[4] These can involve reactions such as cyclization, chlorination, and functional group manipulations.[5][6] A common challenge in scaling up such syntheses is the management of reaction exotherms, especially in steps like chlorination or nitration. Ensuring adequate cooling capacity and controlled reagent addition rates are paramount to avoid runaway reactions and the formation of impurities.

Q3: Are there any known thermal stability issues with this compound or its intermediates?

Troubleshooting Guide

This section provides detailed guidance on specific problems that may arise during the scale-up of this compound synthesis.

Low Yield and Incomplete Conversion

Q: We are observing a significant drop in yield and incomplete conversion of our starting materials upon scaling up the reaction from a 10g to a 250g scale. What are the likely causes and how can we troubleshoot this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Potential Causes:

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where reactants do not come into sufficient contact.

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making it harder to maintain a consistent temperature. Localized "hot spots" can lead to side reactions and degradation of reactants or products.[7]

  • Reagent Addition Rate: A reagent addition profile that works on a small scale may be too fast for a larger volume, leading to high local concentrations and unwanted side reactions.

Troubleshooting Protocol:

  • Characterize Mixing Efficiency:

    • If possible, perform a mixing study in the reactor using a non-reactive tracer.

    • Evaluate the impeller design and agitation speed. A retreat curve impeller is often suitable for maintaining suspension of solids without excessive shear.

  • Optimize Temperature Control:

    • Ensure the reactor's heating/cooling jacket is functioning optimally.

    • Consider a slower, controlled addition of reagents to better manage the reaction exotherm.

    • Implement in-process temperature monitoring at multiple points within the reactor if feasible.

  • Solvent and Concentration Study:

    • Re-evaluate the solvent choice and reaction concentration. A more dilute system might be necessary at a larger scale to improve mass transfer and manage exotherms, although this can impact throughput.

Impurity Formation and Poor Product Quality

Q: Upon scaling up, we are seeing a new, significant impurity in our crude product that was only present in trace amounts at the lab scale. How can we identify and control this impurity?

A: The appearance of new or increased levels of impurities is a common consequence of changes in the reaction environment at scale.[8][9]

Impurity Profiling and Identification:

  • Systematic Analysis: The first step is to perform a thorough impurity profile of your crude and purified material using techniques like HPLC, LC-MS, and NMR.[10]

  • Structure Elucidation: Isolate the impurity using preparative chromatography and elucidate its structure. This will provide crucial clues about its formation pathway.

  • Synthetic Marker: If possible, synthesize the suspected impurity to confirm its identity by comparing its chromatographic and spectroscopic data with the impurity in your product.[11]

Troubleshooting Workflow for Impurity Control:

Caption: Workflow for Impurity Identification and Control.

Example Scenario: Over-alkylation

Let's assume the synthesis involves an N-alkylation step on the pyrrole nitrogen. At a larger scale, poor temperature control could lead to over-alkylation, generating a dialkylated impurity.

Parameter Lab Scale (10g) Pilot Scale (250g) - Initial Pilot Scale (250g) - Optimized
Reaction Temperature 25 ± 2 °C25 - 45 °C (Exotherm)25 ± 3 °C (Controlled Addition)
Main Product Purity (HPLC) 98.5%85.2%97.9%
Over-alkylation Impurity <0.1%8.7%0.3%

This data illustrates how uncontrolled exotherms at scale can drastically increase impurity levels and how optimizing temperature control can resolve the issue.

Difficulties in Product Isolation and Purification

Q: The crystallization of our final product is inconsistent at a larger scale, sometimes resulting in an oily precipitate or very fine particles that are difficult to filter. How can we develop a robust crystallization protocol?

A: Crystallization is highly sensitive to scale-dependent factors like cooling rates and mixing.

Potential Causes:

  • Supersaturation Control: Rapid cooling on a large scale can generate high levels of supersaturation, leading to nucleation of fine particles or oiling out.

  • Impurity Effects: Higher impurity levels at scale can inhibit crystal growth or alter the crystal habit.

  • Mixing: Inadequate mixing can lead to non-uniform cooling and supersaturation, resulting in a broad particle size distribution.

Protocol for Robust Crystallization:

  • Solubility Curve Generation: Determine the solubility of your product in the chosen solvent system at various temperatures. This is fundamental to designing a controlled crystallization process.

  • Metastable Zone Width (MSZW) Determination: Identify the temperature range below the saturation point where the solution can remain clear without spontaneous nucleation. Operating within this zone allows for controlled crystal growth.

  • Controlled Cooling and Seeding:

    • Implement a slow, linear cooling profile.

    • Introduce seed crystals once the solution is in the metastable zone to ensure controlled nucleation and growth of uniform crystals.

  • Anti-Solvent Addition: If using an anti-solvent, control the addition rate and location to avoid localized high supersaturation.

Decision Tree for Crystallization Troubleshooting:

CrystallizationTroubleshooting start Inconsistent Crystallization oiling_out Product Oiling Out? start->oiling_out fine_particles Fine Particles/Slow Filtration? start->fine_particles oiling_out->fine_particles No slow_cooling Slow Cooling Rate/ Lower Initial Concentration oiling_out->slow_cooling Yes longer_aging Increase Aging Time at Final Temperature fine_particles->longer_aging Yes add_seed Introduce Seed Crystals in MSZW slow_cooling->add_seed end Robust Crystallization Achieved add_seed->end optimize_agitation Optimize Agitation for Crystal Growth longer_aging->optimize_agitation optimize_agitation->end

Caption: Decision Tree for Crystallization Troubleshooting.

By systematically addressing these common scale-up challenges, you can develop a robust and reproducible process for the synthesis of this compound, ensuring high yield and purity at any scale.

References

  • This citation is hypothetical as no direct synthesis was found in the initial search.
  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. [Link]

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  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). National Institutes of Health. [Link]

  • A Telescoped Protocol for the Synthesis of New Pyrrolo[3,4-d]pyridazinones by Cascade Reactions. ResearchGate. [Link]

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  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). IntechOpen. [Link]

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  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

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"4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid" managing poor solubility in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This molecule, a key building block in medicinal chemistry and drug development, is notoriously challenging due to its poor solubility in many common organic solvents.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you, the research scientist, overcome these solubility hurdles in your synthetic reactions. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.

The rigid, planar structure of the pyrrolopyridine core, combined with the potential for strong intermolecular hydrogen bonding via the carboxylic acid and the pyrrole N-H, contributes to high crystal lattice energy and, consequently, low solubility. This guide will provide systematic strategies to disrupt these interactions and achieve homogeneous reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial reaction setup failed. The starting material isn't dissolving in common solvents like DCM or THF. Where do I start?

A1: Initial Solvent Screening is Critical.

The "like dissolves like" principle is a good starting point, but the polarity of this molecule is complex. You need a solvent that can disrupt the strong intermolecular hydrogen bonds. High-polarity, aprotic solvents are often the best first choice.

Causality: Solvents like DMF, DMAc, and NMP have high dielectric constants and are excellent hydrogen bond acceptors. They can effectively solvate both the polar carboxylic acid group and the heterocyclic ring system, prying the molecules away from each other in the crystal lattice.

Recommended Action: Perform a systematic solvent screen.

Experimental Protocol: Small-Scale Solubility Screen

  • To 5-10 mg of your this compound in a small vial, add 0.5 mL of a test solvent.

  • Stir vigorously at room temperature for 10-15 minutes.

  • Observe for dissolution.

  • If not fully dissolved, gently warm the mixture to 40-50 °C and observe again.

  • If still insoluble, consider this solvent a poor choice for single-solvent systems.

  • Repeat for all solvents in the table below.

Table 1: Recommended Solvents for Initial Screening

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Use Case
DimethylformamideDMF15337First Choice. Excellent H-bond acceptor, dissolves many polar heterocycles.
N,N-DimethylacetamideDMAc16538Similar to DMF, slightly higher boiling point, can be a better solvent in some cases.
N-Methyl-2-pyrrolidoneNMP20232High boiling point, excellent for reactions requiring elevated temperatures.
Dimethyl SulfoxideDMSO18947Very high polarity, but can be reactive/hard to remove. Use with caution.
TetrahydrofuranTHF667.6Common, but often insufficient on its own. Good candidate for co-solvent systems.
DichloromethaneDCM409.1Low boiling point, generally a poor solvent for this substrate.
AcetonitrileACN8236Moderate polarity, can be effective in some cases, especially with heating.
Q2: I'm running an amide coupling (e.g., with EDC/HOBt), and my starting acid keeps crashing out of solution, leading to a sluggish and incomplete reaction. What's my next step?

A2: Incomplete solubility is a primary failure mode for coupling reactions. If the acid is not in solution, it cannot be activated by the coupling reagent. You must address solubility before optimizing coupling agents.

Causality: Amide coupling reagents like EDC first react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species must then encounter the amine to form the amide bond. If the carboxylic acid is a solid suspension, its effective concentration in the solution is near zero, making the activation step incredibly slow and inefficient.

Below is a workflow to troubleshoot this common and frustrating issue.

Diagram 1: Troubleshooting Workflow for Amide Coupling

Caption: Mechanism of Phase-Transfer Catalyzed Esterification.

Experimental Protocol: Esterification using Phase-Transfer Catalysis

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Add your organic solvent (e.g., Toluene or THF).

  • Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.2 eq).

  • Heat the biphasic mixture with vigorous stirring at 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup typically involves separating the phases, washing the organic layer with water, drying, and purifying.

Q4: I have achieved some solubility, but the reaction rate is still very slow. Can I accelerate it without increasing the temperature significantly?

A4: Yes. Sonication is an excellent technique to promote reactions involving poorly soluble solids.

Causality: Ultrasound irradiation in a liquid medium creates, grows, and implodes microscopic bubbles in a process called cavitation. [2]The collapse of these bubbles generates localized hot spots and intense shockwaves at the solid-liquid interface. This has two key effects:

  • Micromixing: It continuously blasts reactants off the solid surface, creating a fine, well-mixed emulsion and increasing the effective surface area for the reaction. [3]* Surface Cleaning: It can remove passivating layers from the solid's surface, exposing fresh material to the reagents in the solution. [4] Sonication can often replace the need for phase-transfer catalysis for coupling insoluble substrates. [3][5] Experimental Protocol: Implementing Sonication

  • Set up your reaction in a standard round-bottom flask. Ensure all reagents are added.

  • Place the flask in a laboratory ultrasonic cleaning bath.

  • Fill the bath with water (or another suitable liquid) so that the liquid level is above the level of the reaction mixture inside the flask.

  • Turn on the sonicator. You do not need to use the bath's heater unless your reaction requires it.

  • Continue to stir the reaction mixture magnetically during sonication.

  • Monitor the reaction as usual. You may observe a significant rate enhancement.

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
Solvent Selection Maximizing solute-solvent interactions.Initial reaction setup.Use polar, aprotic solvents like DMF or NMP.
Co-Solvent Systems Modifying the overall polarity of the medium to enhance solubility. [6][7]When a single solvent is insufficient.A small amount of a high-polarity solvent (e.g., 10% DMF in THF) can have a large effect.
In-Situ Salt Formation Increasing polarity by converting the acid to a carboxylate salt.Amide couplings and other reactions where the neutral acid is required.Use a non-nucleophilic base like DIPEA.
pH Adjustment The solubility of acidic compounds increases dramatically at pH values above their pKa. [8][9]Aqueous extractions or reactions in protic media.Deprotonation with a base forms a much more water-soluble salt.
Phase-Transfer Catalysis Using a catalyst to shuttle the deprotonated acid into an organic phase. [10]Esterifications with alkyl halides; reactions in biphasic systems.Requires a base and a catalyst (e.g., TBAB).
Sonication Using ultrasonic waves to create fine emulsions and activate solid surfaces. [3][5]Sluggish heterogeneous reactions.A simple and effective physical method to increase reaction rates.

By systematically applying these principles and protocols, you can transform the challenge of working with this compound from a roadblock into a manageable step in your synthetic sequence.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • ChemScene. (n.d.). 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • American Chemical Society. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • American Chemical Society. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • American Chemical Society. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References.
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • American Chemical Society. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • e-Class. (n.d.). Ultrasound in synthetic organic chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Chem-Station. (2016). Sonication in Organic Synthesis.
  • National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Advanced ChemBlocks Inc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 97%.
  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.
  • MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
  • National Institutes of Health. (n.d.). Understanding biocatalyst inhibition by carboxylic acids.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ResearchGate. (2017). Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium.
  • YouTube. (2020). Phase Transfer Catalysts || Green Chemistry.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
  • Autechbio. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

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Validation & Comparative

A Researcher's Guide to Off-Target Effects of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted therapeutics, particularly concerning kinase inhibitors, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure. 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid represents a key chemical entity within this class, showing potential for the development of targeted agents against various diseases, including cancer.[1] However, the clinical success and experimental reliability of such compounds are critically dependent on their selectivity. Off-target interactions can lead to unexpected toxicities or confound experimental results by producing phenotypes unrelated to the intended target.[2]

This guide provides a comprehensive framework for researchers and drug developers to understand, predict, and experimentally validate the off-target effects of this compound. We will compare its theoretical profile with that of a well-characterized, structurally related kinase inhibitor, Saracatinib (AZD0530) , to illustrate the principles of selectivity analysis. Furthermore, we will provide detailed, field-proven protocols for essential off-target profiling assays, empowering researchers to conduct these critical studies with confidence.

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrrolo[3,2-c]pyridine core is a versatile scaffold found in numerous biologically active compounds, including inhibitors of protein kinases.[3] Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[5]

The primary challenge in developing kinase inhibitors is achieving high selectivity. The ATP-binding pocket, the target for most small-molecule inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[6] This conservation creates a high probability of inhibitors binding to unintended kinases, leading to off-target effects.[6] These effects can manifest as:

  • Adverse Drug Reactions (ADRs): Unforeseen toxicity in preclinical models or patients.[5][7]

  • Confounded Experimental Data: Misinterpretation of cellular or in vivo responses due to the modulation of unknown pathways.

  • Therapeutic Opportunities: In some cases, off-target effects can be therapeutically beneficial, a concept known as polypharmacology.[8]

Therefore, a rigorous and early assessment of off-target liabilities is not merely a regulatory hurdle but a fundamental component of robust scientific research and successful drug development.[7][9]

On-Target and Predicted Off-Target Profile Analysis

While specific data for "this compound" is limited in public literature, its core structure is highly indicative of kinase-directed activity. The pyrrolopyridine scaffold is known to interact with the hinge region of the kinase ATP-binding site. Based on this structural class, we can anticipate its primary targets and potential off-target profile.

Comparative Candidate: To provide a tangible comparison, we will use Saracatinib (AZD0530) , a potent inhibitor of Src family kinases (SFKs) that also features a pyrrolopyrimidine core, which is structurally and electronically related to pyrrolopyridine.

FeatureThis compound (Compound of Interest)Saracatinib (AZD0530) (Comparative Compound)
Core Scaffold Pyrrolo[3,2-c]pyridinePyrrolo[2,3-d]pyrimidine
Predicted Primary Target Class Protein Kinases (e.g., PAK4, FMS, SYK, FLT3)[3][4]Src Family Kinases (Src, Fyn, Lyn, Lck), Abl[5]
Rationale for Off-Target Potential The ATP-binding site is conserved across hundreds of kinases. The small, planar nature of the core scaffold allows it to fit into numerous kinase active sites.[6]Similar to the compound of interest, its activity is not restricted to a single kinase. Known off-targets include VEGFR2, PDGFRβ, and others.
Potential Therapeutic Indications Anticancer, Anti-inflammatory, Antimicrobial[1][3]Oncology (Solid Tumors, Leukemia)[5]

This comparative approach highlights a critical principle: compounds with similar scaffolds often share overlapping target profiles. Therefore, understanding the selectivity of a well-characterized analog like Saracatinib provides a roadmap for investigating our compound of interest.

Experimental Methodologies for Off-Target Profiling

To move from prediction to empirical data, a multi-pronged experimental approach is necessary. Here, we detail two gold-standard methodologies: a broad, initial screen using competitive binding assays and a cellular validation assay to confirm target engagement in a physiological context.

Broad Kinome Profiling: KINOMEscan® Competition Binding Assay

Causality and Rationale: The first step in understanding off-target effects is to cast a wide net. A broad kinase panel screen is the most efficient way to identify the full spectrum of potential interactions across the human kinome. The KINOMEscan® platform from Eurofins DiscoverX is an industry-standard method that measures the ability of a compound to displace a specific ligand from the ATP-binding site of hundreds of kinases.[10][11][12] This is a direct measure of binding, not enzymatic inhibition, making it a clean and unbiased initial assessment.[10]

Visualizing the KINOMEscan® Workflow:

KINOMEscan_Workflow cluster_assay Assay Components cluster_reaction Competition Binding cluster_outcome Quantification Kinase DNA-tagged Kinase Reaction_NoBind No Compound Binding Kinase->Reaction_NoBind Reaction_Bind Compound Binds to Kinase Kinase->Reaction_Bind Ligand Immobilized Ligand Bead Ligand->Reaction_NoBind Result_Bind Kinase is Displaced (Low qPCR Signal) Ligand->Result_Bind No interaction Compound Test Compound (e.g., 4-chloro-1H-pyrrolo...) Compound->Reaction_Bind Result_NoBind Kinase Binds Bead (High qPCR Signal) Reaction_NoBind->Result_NoBind Outcome Reaction_Bind->Result_Bind Outcome

Caption: KINOMEscan® workflow illustrating competitive displacement.

Step-by-Step Protocol (Adapted from KINOMEscan® Principles): [10][12]

  • Preparation: DNA-tagged kinases (from a panel of >480) are prepared.[11] A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Assay Plate Setup: The test compound (e.g., this compound) is serially diluted in an appropriate buffer (e.g., DMSO) and added to wells of a multi-well plate.

  • Binding Reaction: The specific DNA-tagged kinase and the immobilized ligand beads are added to the wells containing the test compound. The plate is incubated to allow the components to reach binding equilibrium.

  • Separation: The beads are washed to remove any unbound kinase. The kinase that remains bound to the beads is the population that was not inhibited by the test compound.

  • Quantification: The amount of bead-bound kinase is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The qPCR signal is inversely proportional to the binding affinity of the test compound. A low signal indicates strong displacement and high affinity for the target kinase. Results are often expressed as percent of control or as a dissociation constant (Kd).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: A compound binding to a purified protein in a test tube does not guarantee it will engage the same target inside a cell. Cell permeability, efflux pumps, and the presence of endogenous ATP and other binding partners can all influence a drug's activity. CETSA® is a powerful technique that directly measures target engagement in intact cells or tissues.[13][14][15] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[15] By heating cell lysates at various temperatures, one can observe a shift in the melting temperature of the target protein only when the drug is bound.[14]

Visualizing the CETSA® Workflow:

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Shock cluster_analysis 3. Analysis Cells Intact Cells DMSO Vehicle (DMSO) Drug Test Compound Heat_DMSO Heat Lysate (e.g., 50°C) DMSO->Heat_DMSO Treat Heat_Drug Heat Lysate (e.g., 50°C) Drug->Heat_Drug Treat Result_DMSO Target Protein Denatures Heat_DMSO->Result_DMSO Outcome Result_Drug Target Protein Stabilized Heat_Drug->Result_Drug Outcome WB Western Blot / AlphaScreen Result_DMSO->WB Quantify Soluble Fraction Result_Drug->WB Quantify Soluble Fraction

Caption: CETSA® workflow for validating cellular target engagement.

Step-by-Step Protocol (Adapted from CETSA® HT Principles): [13][16]

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., a cancer cell line known to express the putative targets) to an appropriate density. Treat cells with the test compound at various concentrations or with a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 2 hours) at 37°C.[13]

  • Harvesting: Harvest the cells and wash with PBS to remove excess compound.

  • Heat Shock: Resuspend the cell pellets in a lysis buffer. Aliquot the lysates into PCR tubes or a 96-well plate. Heat the samples to a specific temperature (determined during assay development, e.g., 50°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by rapid cooling.[13] Include a non-heated control (e.g., 37°C).

  • Separation of Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a detection method like Western Blotting, ELISA, or a high-throughput method like AlphaScreen®.[13]

  • Data Analysis: A higher amount of soluble target protein in the drug-treated samples compared to the vehicle control at the elevated temperature indicates thermal stabilization and confirms cellular target engagement.

Integrated Off-Target Safety Profiling

Beyond the kinome, it is crucial to assess interactions with other major target classes associated with adverse drug reactions.[7] Early-stage in vitro safety pharmacology profiling is a cost-effective strategy to flag potential liabilities.[9] This involves screening the compound against a panel of targets known to be involved in common toxicities.

Standard Safety Panels: Contract research organizations (CROs) like WuXi AppTec, Pharmaron, and Reaction Biology offer standardized safety panels (e.g., Safety Panel 44 or 77) that include a range of high-risk targets.[7][9][17][18]

Key Target Classes in a Standard Safety Panel: [9]

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic receptors (associated with cardiovascular and CNS effects).

  • Ion Channels: hERG (critical for cardiac safety), sodium, and calcium channels.

  • Transporters: Monoamine transporters (implicated in neuropsychiatric side effects).

  • Enzymes: COX-1/2, PDE isoforms (related to inflammation and cardiovascular function).

  • Nuclear Receptors: Steroid hormone receptors (potential for endocrine disruption).

By running the compound of interest through such a panel, researchers can proactively identify potential safety issues and guide medicinal chemistry efforts to mitigate these risks.

Conclusion and Future Directions

The comprehensive analysis of off-target effects is indispensable for the rigorous development of novel therapeutics like this compound. A logical, tiered approach—beginning with broad screening (KINOMEscan®), followed by cellular validation (CETSA®), and supplemented with general safety pharmacology profiling—provides a robust framework for characterizing the selectivity of any new chemical entity.

This guide provides the rationale and detailed protocols for these critical experiments. By embracing this self-validating system of analysis, researchers can enhance the quality and translatability of their findings, minimize the risk of late-stage failures, and ultimately accelerate the delivery of safe and effective medicines to patients. The insights gained from such studies are crucial for making informed decisions, whether it's advancing a lead candidate, interpreting complex biological data, or discovering new therapeutic applications through intended polypharmacology.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). National Institutes of Health. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). National Institutes of Health. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. [Link]

  • Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. ICE Bioscience. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

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"4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid" benchmarking against standards

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Analytical Benchmarking of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

This guide provides a comprehensive framework for the analytical benchmarking of this compound, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The pyrrolo[3,2-c]pyridine scaffold is a core component in various biologically active molecules, making the stringent quality control of its derivatives paramount for reproducible research and development outcomes.[1]

This document moves beyond a simple listing of specifications. It details the self-validating analytical protocols required to rigorously compare a test sample of this compound against a certified reference standard. We will explore the causality behind experimental choices, ensuring that each step is grounded in established scientific principles for the analysis of complex heterocyclic compounds.[2][3]

Foundational Quality Attributes for Benchmarking

The quality of a chemical intermediate is not defined by a single parameter but by a constellation of attributes. Our benchmarking protocol is designed to provide a high-fidelity assessment of a test sample (hereafter "Sample A") by comparing it against a well-characterized Certified Reference Standard (CRS). The core attributes for evaluation are Purity, Identity, and key Physicochemical Properties.

cluster_0 Benchmarking Framework cluster_1 Analytical Techniques Topic This compound Purity Purity & Impurity Profile Topic->Purity How pure is it? Identity Structural Identity Topic->Identity Is it the correct molecule? PhysChem Physicochemical Properties Topic->PhysChem Does it meet physical specs? HPLC HPLC-UV Purity->HPLC Primary Method MS Mass Spectrometry Identity->MS Confirms Mass NMR NMR Spectroscopy Identity->NMR Confirms Structure MP Melting Point PhysChem->MP Confirms general purity & identity

Caption: Core quality attributes and associated analytical techniques.

Chromatographic Purity and Impurity Profiling via HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of non-volatile organic compounds like our target molecule.[4][5] Its high resolution allows for the separation and quantification of the main compound from process-related impurities and degradation products.

Causality of Method Design:

  • Reverse-Phase (C18) Column: The pyrrolopyridine core is moderately non-polar, making a C18 stationary phase ideal for retention and separation.

  • Acidified Mobile Phase: The molecule contains a carboxylic acid and basic nitrogen atoms.[2] Using an acidic mobile phase (e.g., with formic or phosphoric acid) protonates the carboxylic acid, suppressing its ionization and ensuring a sharp, symmetrical peak shape. This is crucial for accurate quantification.[6]

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is employed to ensure that any impurities with significantly different polarities are effectively eluted and detected, providing a comprehensive impurity profile.

Detailed HPLC Protocol
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • System Flush: Flush the system lines thoroughly with a 50:50 mixture of Mobile Phase A and B.

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • CRS Stock Solution: Accurately weigh ~10 mg of the CRS and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution.

    • Sample A Stock Solution: Prepare a 1.0 mg/mL stock solution of Sample A in the same manner.

    • Working Solutions: Dilute both stock solutions to a final concentration of 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify impurities in Sample A by comparing their relative retention times (RRT) to any specified impurities in the CRS certificate of analysis.

cluster_workflow HPLC Workflow Prep Sample & Standard Preparation (0.1 mg/mL) Inject Inject 5 µL into Equilibrated HPLC System Prep->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: Standard workflow for HPLC purity analysis.

Comparative Purity Data
ParameterCertified Reference Standard (CRS)Sample A (Test Sample)Acceptance Criteria
Appearance White to off-white solidOff-white solidMatches CRS
Retention Time (RT) 12.52 min12.51 min± 0.2 min of CRS
Purity (Area %) 99.8%99.1%≥ 99.0%
Largest Impurity (RRT) 0.08% @ RRT 1.150.45% @ RRT 1.32≤ 0.5%
Total Impurities 0.2%0.9%≤ 1.0%

Interpretation: Sample A meets the acceptance criteria for purity and total impurities. However, it contains a single major impurity at a significantly higher level than the CRS, which may warrant further investigation or characterization.

Structural Identity Verification

Confirming that Sample A is unequivocally this compound requires spectroscopic techniques that provide molecular-level information. We employ a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental identity check. For halogenated compounds, MS is particularly powerful because it reveals the characteristic isotopic pattern of chlorine (35Cl and 37Cl), providing definitive evidence of its presence.[7][8]

Causality of Method Design:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Positive Ion Mode: The presence of basic nitrogen atoms in the pyrrolopyridine ring makes the molecule easy to protonate, leading to a strong signal for the [M+H]+ ion in positive mode.

  • High-Resolution MS (e.g., TOF or Orbitrap): This provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

  • System: Waters Xevo G2-XS QTof or equivalent.

  • Sample Preparation: Dilute the 0.1 mg/mL working solution (from HPLC prep) 1:100 in the mobile phase.

  • Infusion: Directly infuse the diluted sample into the mass spectrometer at a flow rate of 10 µL/min.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the monoisotopic mass for the protonated molecule [M+H]+.

    • Verify the presence of the A+2 isotope peak ([M+2+H]+) corresponding to the 37Cl isotope. The intensity of this peak should be approximately one-third (32.5%) of the main [M+H]+ peak.[8]

ParameterExpected Value (for C₈H₅ClN₂O₂)Certified Reference Standard (CRS)Sample A (Test Sample)
Molecular Formula C₈H₅ClN₂O₂ConfirmedConfirmed
Exact Mass [M] 196.0094ConfirmedConfirmed
Observed [M+H]+ (35Cl) 197.0167197.0165197.0168
Observed [M+2+H]+ (37Cl) 199.0137199.0135199.0138
Isotope Peak Ratio ([A+2]/A) ~32.5%32.1%32.6%

Interpretation: The high-resolution mass and characteristic chlorine isotope pattern for Sample A are in excellent agreement with the CRS and theoretical values, confirming the correct elemental composition and the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural fingerprint of a molecule, confirming the connectivity of atoms and the chemical environment of each proton and carbon.[9][10] The spectra of Sample A must be identical to those of the CRS.

Causality of Method Design:

  • Solvent (DMSO-d6): Deuterated dimethyl sulfoxide is an excellent solvent for many heterocyclic carboxylic acids and clearly reveals exchangeable protons (like -NH and -COOH).

  • 1H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • 13C NMR: Shows the number of different types of carbon atoms in the molecule.

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the sample (CRS or Sample A) in ~0.7 mL of DMSO-d6.

  • 1H NMR Acquisition:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 s.

  • 13C NMR Acquisition:

    • Pulse Program: Standard zgpg30 (proton-decoupled).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the 1H spectrum to the residual DMSO peak (δ 2.50 ppm) and the 13C spectrum to the DMSO peak (δ 39.52 ppm). Compare the chemical shifts (δ), splitting patterns (multiplicity), and integrations of Sample A to the CRS.

Proton AssignmentExpected MultiplicityCRS Chemical Shift (δ, ppm)Sample A Chemical Shift (δ, ppm)
COOHbroad singlet~13.5~13.5
NHbroad singlet~12.0~12.0
H-6doublet~8.2~8.2
H-5doublet~7.8~7.8
H-3singlet~7.1~7.1

Interpretation: The chemical shifts, multiplicities, and integrations of all proton signals in Sample A's spectrum match those of the CRS, providing strong evidence for the correct molecular structure.

Summary and Conclusion

This guide outlines a robust, multi-technique approach for benchmarking the quality of this compound. By systematically comparing a test sample against a Certified Reference Standard using validated HPLC, MS, and NMR methods, researchers and developers can ensure the identity, purity, and overall quality of this critical intermediate. Based on the hypothetical data presented, "Sample A" meets the primary quality specifications, though its impurity profile differs from the CRS, indicating potential variations in the synthetic route that may require further evaluation depending on the intended application.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health (NIH). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. (1982). PubMed. [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • Purity determination and evaluation of new drug substances. (1986). PubMed. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2008). ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. [Link]

  • Can anybody help, how to analysis by HPLC this three carboxylic acid (Azelaic acid, Pelargonic acid and Oleic acid) UV- detector?. (2017). ResearchGate. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024). Novasol Biotech. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a chlorinated heterocyclic compound often utilized in drug discovery and development. By integrating insights from safety data sheets of analogous structures and adhering to federal and institutional regulations, this document serves as an essential resource for researchers, scientists, and laboratory managers.

The disposal of any chemical waste, particularly halogenated organic compounds, necessitates a thorough understanding of its potential hazards and the corresponding regulatory frameworks. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed decisions that uphold the principles of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Table 1: Hazard Summary and Recommended Precautions

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[2] In case of skin contact, wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its transfer to a licensed waste management facility. This protocol is designed to be in compliance with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program.

  • Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in weighing boats, contaminated filter paper, and used gloves, should be collected in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Due to its chlorinated nature, this waste stream should be designated as "halogenated organic waste."

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leakage or spillage.[5]

Step 2: Labeling of Hazardous Waste Containers

Accurate and comprehensive labeling of waste containers is a critical regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

  • Hazard Communication: The label should also include appropriate hazard warnings, such as "Toxic," "Irritant," and "Environmental Hazard."

Step 3: Storage of Hazardous Waste

The storage of hazardous waste within the laboratory is subject to strict regulations to minimize risks.

  • Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated SAA, which must be at or near the point of generation and under the control of the operator of the process generating the waste.[5]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Segregation from Incompatibles: Store the chlorinated waste away from strong oxidizing agents, bases, and other incompatible materials to prevent hazardous reactions.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.

  • Waste Manifest: A hazardous waste manifest will be required for the transportation of the waste to a treatment, storage, and disposal facility (TSDF). This document tracks the waste from "cradle to grave."[6]

  • Approved Disposal Facility: The final disposal will be carried out at an approved waste disposal plant, likely through high-temperature incineration.[1] This method is preferred for chlorinated organic compounds as it ensures complete destruction of the molecule, although it requires sophisticated off-gas scrubbing to neutralize the resulting hydrogen chloride.

The "Why" Behind the Protocol: Scientific and Regulatory Rationale

Understanding the reasoning behind these procedures is crucial for fostering a strong safety culture.

  • Chlorinated Nature: The presence of a chlorine atom on the pyridine ring makes this compound a halogenated organic waste. Improper disposal, such as drain disposal, can lead to the formation of toxic disinfection byproducts in wastewater treatment systems and persist in the environment. Incineration is the preferred disposal method for many chlorinated wastes, as it can break down the molecule into simpler, less harmful substances.[7] However, this process must be carefully controlled to prevent the formation of highly toxic dioxins and furans.[7]

  • Regulatory Compliance: The procedures outlined in this guide are designed to comply with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[3][6] These regulations mandate the proper identification, handling, and disposal of hazardous chemicals to protect human health and the environment.[8] Adherence to these guidelines is not only a matter of best practice but also a legal requirement.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow from waste generation to final disposal.

Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate Waste (Halogenated Organic) A->B C Select Compatible Container B->C D Label Container (Contents, Hazards, Date) C->D E Store in SAA (Secondary Containment) D->E F Container Full or Time Limit Reached? E->F G Continue Collection F->G No H Contact EHS for Pickup F->H Yes G->E I Transfer to Licensed TSDF H->I J Final Disposal (e.g., Incineration) I->J

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and responsible stewardship of our planet.

References

  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. [Link]

  • U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Compliancy Group. OSHA Laboratory Standard. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Angene Chemical. Safety Data Sheet for Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.